Fenclonine

Description

A selective and irreversible inhibitor of tryptophan hydroxylase, a rate-limiting enzyme in the biosynthesis of serotonin (5-HYDROXYTRYPTAMINE). Fenclonine acts pharmacologically to deplete endogenous levels of serotonin.

Structure

3D Structure

Properties

IUPAC Name |

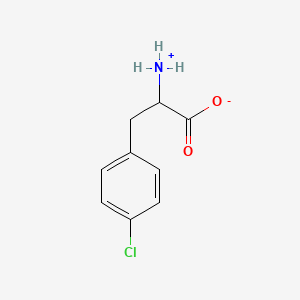

2-amino-3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGWMJHCCYYCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51274-82-9 (hydrochloride) | |

| Record name | Fenclonine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045139 | |

| Record name | Fenclonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Crystals from methanol | |

CAS No. |

7424-00-2, 1991-78-2 | |

| Record name | 4-Chloro-DL-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclonine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenclonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylalanine, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenclonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(p-chlorophenyl)-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENCLONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5J7E3L9SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenclonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

238-240 °C | |

| Record name | Fenclonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fenclonine's Mechanism of Action on Serotonin Synthesis: A Technical Guide

Executive Summary: This document provides a comprehensive technical overview of the mechanism by which fenclonine, also known as para-chlorophenylalanine (PCPA), inhibits the synthesis of serotonin. This compound acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the serotonin biosynthesis pathway.[1][2][3] This guide details the biochemical pathway, the specifics of enzyme inhibition, quantitative effects on serotonin levels, and detailed protocols for relevant experimental assays. It is intended for researchers, scientists, and professionals in the field of drug development seeking a deep understanding of this classic pharmacological tool.

The Serotonin Synthesis Pathway

Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter and peripheral hormone synthesized from the essential amino acid L-tryptophan.[4][5] The synthesis is a two-step process primarily occurring in serotonergic neurons of the central nervous system and enterochromaffin cells of the gastrointestinal tract.[4][6]

-

Hydroxylation of Tryptophan: The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP).[6][7] This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH). TPH is an iron- and pterin-dependent aromatic amino acid hydroxylase.[8] Two isoforms of this enzyme exist: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the brain's raphe nuclei.[8][9]

-

Decarboxylation of 5-HTP: Subsequently, 5-HTP is rapidly converted to serotonin by the cytosolic enzyme L-aromatic amino acid decarboxylase (AADC), an enzyme that is also involved in the synthesis of dopamine and norepinephrine.[6]

The activity of TPH is the key regulatory point for serotonin production, making it a prime target for pharmacological manipulation.[5][7]

Caption: Serotonin Synthesis Pathway and Site of this compound Inhibition.

Core Mechanism of Action of this compound

This compound, or p-chlorophenylalanine (PCPA), is a phenylalanine derivative that functions as a highly selective inhibitor of Tryptophan Hydroxylase.[2][10] Its mechanism is characterized by two key features: it is both competitive with the substrate and irreversible in its action.

-

Competitive Inhibition: As an amino acid analog, this compound competes with the natural substrate, L-tryptophan, for binding to the active site of the TPH enzyme.[9][11] Kinetic studies have confirmed this competitive relationship with respect to tryptophan.[9]

-

Irreversible Inhibition: Unlike a standard competitive inhibitor, this compound forms a stable, likely covalent, bond with the TPH enzyme upon binding.[1][12][13] This permanently inactivates the enzyme molecule. Consequently, the inhibition cannot be overcome by increasing the concentration of the substrate, L-tryptophan.[13] The recovery of serotonin synthesis is not dependent on the dissociation of the inhibitor, but rather on the de novo synthesis of new TPH enzyme molecules by the cell.[3] This irreversible action accounts for its profound and long-lasting depletion of serotonin in vivo.[3]

Caption: Logical diagram of normal TPH function versus irreversible inhibition by this compound.

Quantitative Data on this compound's Effects

The irreversible nature of this compound's inhibition means that traditional in vitro metrics like IC50 values may not fully capture its potent in vivo efficacy. While one study reported a weak in vitro binding activity for pCPA on TPH1 (IC50 > 50 µM), its effects in vivo are profound and long-lasting due to the permanent inactivation of the enzyme.[14]

Table 1: In Vitro Inhibition of Tryptophan Hydroxylase by this compound

| Compound | Target Enzyme | Reported IC50 | Notes |

| This compound (pCPA) | TPH1 | > 50 µM | The weak in vitro IC50 contrasts with potent in vivo effects, which are driven by the irreversible mechanism of action.[14] |

The most relevant quantitative data for this compound comes from in vivo studies measuring the depletion and subsequent recovery of serotonin and its metabolites in the brain.

Table 2: In Vivo Effects of this compound on Brain Serotonin and TPH Activity

| Parameter | Brain Region | Species | Dosage | Effect | Time Course | Citation(s) |

| Serotonin (5-HT) & 5-HIAA Levels | Frontal Cortex | Rat | 100 mg/kg daily for 3 days | >99% depletion of 5-HT and 5-HIAA | Not specified | [15] |

| TPH Activity | Raphe Nucleus (Cell Bodies) | Rat | Single dose (not specified) | Drastic reduction | Recovery to 10% of control by 1 week | [3] |

| TPH Activity | Hypothalamus (Nerve Terminals) | Rat | Single dose (not specified) | Drastic reduction | Recovery begins after 2 weeks | [3] |

| 5-HT Content | Embryonic Raphe Neurons | Rat (Maternal Admin.) | Not specified | ~50% depletion | Measured at embryonic days 13-15 | [16] |

| Serotonin Binding | Forebrain | Rat | 300 mg/kg i.p. (single dose) | 5-HT levels significantly reduced | Reduction mirrored by an increase in 3H-5-HT binding within 24h. 5-HT still low at 8-10 days. | [17] |

Experimental Protocols

Protocol for Continuous Fluorometric TPH Activity Assay

This protocol is adapted from established methods for continuously monitoring TPH activity by measuring the fluorescence of the product, 5-HTP.[18][19]

Objective: To measure the rate of 5-HTP formation by TPH in the presence and absence of inhibitors like this compound.

Principle: The hydroxylation of tryptophan to 5-HTP results in a significant increase in fluorescence. The assay monitors the rate of this increase by exciting the reaction mixture at 300 nm and measuring the emission at 330 nm.[18]

Materials:

-

Purified TPH enzyme

-

L-tryptophan

-

This compound (or other inhibitors)

-

6-methyltetrahydropterin (cofactor)

-

Ferrous ammonium sulfate

-

Catalase

-

Dithiothreitol (DTT)

-

MES buffer (pH 7.0)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reaction Buffer: Prepare a 50 mM MES buffer (pH 7.0) containing 200 mM ammonium sulfate, 25 µg/ml catalase, 25 µM ferrous ammonium sulfate, and 7 mM DTT.

-

Prepare Reagents: Prepare stock solutions of L-tryptophan (e.g., 600 µM), 6-methyltetrahydropterin (e.g., 3 mM), and this compound at various concentrations.

-

Assay Setup: In a 96-well black microplate, add the components in the following order for a final volume of 200 µl:

-

Reaction Buffer

-

Water to bring volume to 200 µl

-

L-tryptophan (final concentration e.g., 60 µM)

-

This compound or vehicle control

-

TPH enzyme (e.g., 50 nM final concentration)

-

-

Initiate Reaction: Initiate the reaction by adding the cofactor, 6-methyltetrahydropterin (e.g., 300 µM final concentration).

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 25°C). Read fluorescence every 60 seconds for 30-60 minutes using an excitation wavelength of 300 nm and an emission wavelength of 330 nm.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each condition. For inhibition studies, plot the velocity against inhibitor concentration to determine IC50 values.

Caption: Experimental workflow for a continuous fluorometric TPH inhibition assay.

Protocol for In Vivo Serotonin Depletion Study in Rodents

This protocol outlines a typical experiment to assess the effect of this compound on brain serotonin levels in rats.[15][17][20]

Objective: To quantify the depletion of serotonin and its metabolite, 5-HIAA, in specific brain regions following systemic administration of this compound.

Materials:

-

Adult male Wistar or Sprague-Dawley rats (250-300g)

-

This compound (pCPA)

-

Vehicle (e.g., 0.9% saline, potentially with a suspending agent)

-

Anesthesia (e.g., isoflurane, sodium pentobarbital)

-

Dissection tools, brain matrix

-

Liquid nitrogen or dry ice

-

HPLC system with electrochemical or fluorescence detection

Procedure:

-

Animal Acclimation: House animals under standard conditions (12:12 light/dark cycle, food and water ad libitum) for at least one week before the experiment.

-

Drug Administration: Divide animals into control and treatment groups. Administer this compound (e.g., 100-300 mg/kg, intraperitoneally) or vehicle. A common regimen is a daily injection for 1-3 consecutive days.[15]

-

Time Course: Euthanize animals at various time points after the final injection (e.g., 24h, 48h, 7 days, 14 days) to study the time course of depletion and recovery.

-

Tissue Collection:

-

Deeply anesthetize the rat.

-

Perform transcardial perfusion with ice-cold saline to remove blood from the brain.

-

Rapidly decapitate the animal and extract the brain.

-

Place the brain in a chilled brain matrix and dissect specific regions of interest (e.g., frontal cortex, hippocampus, striatum, raphe nuclei).

-

Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.

-

-

Sample Preparation and Analysis:

-

Homogenize the frozen tissue samples in an appropriate buffer (e.g., perchloric acid).

-

Centrifuge the homogenate to pellet proteins.

-

Filter the supernatant.

-

Inject the supernatant into an HPLC system to separate and quantify serotonin and 5-HIAA levels.

-

-

Data Analysis: Express monoamine levels as ng/mg of tissue. Compare the levels in the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA, t-test).

Caption: Experimental workflow for an in vivo serotonin depletion study using this compound.

Conclusion

This compound is a powerful pharmacological agent that depletes serotonin through the selective, competitive, and irreversible inhibition of tryptophan hydroxylase.[1][9][13] Its long-lasting action is a direct result of the permanent inactivation of the TPH enzyme, with recovery dependent on the synthesis of new enzyme.[3] The profound and durable depletion of serotonin makes this compound an invaluable, albeit drastic, research tool for investigating the role of serotonergic systems in physiology and behavior. While its clinical use has been limited by side effects, its mechanism of action remains a cornerstone for understanding serotonin biochemistry and pharmacology.[21]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (PCPA; CP-10188) | Tryptophan Hydroxylase | CAS 7424-00-2 | Buy this compound (PCPA; CP-10188) from Supplier InvivoChem [invivochem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 7. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. bioportal.bioontology.org [bioportal.bioontology.org]

- 13. Untitled Document [ucl.ac.uk]

- 14. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Decreased serotonin content of embryonic raphe neurons following maternal administration of p-chlorophenylalanine: a quantitative immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. static.igem.org [static.igem.org]

- 19. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of p-chlorophenylalanine on release of 5-hydroxytryptamine from the rat frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

What is the pharmacological profile of Fenclonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclonine, also known as para-chlorophenylalanine (PCPA), is a synthetic amino acid derivative that has been a valuable tool in neuroscience research for its potent and specific effects on the serotonergic system. It acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT).[1] This inhibition leads to a profound and long-lasting depletion of serotonin in both the central and peripheral nervous systems. While its clinical development for treating conditions like carcinoid syndrome was halted due to adverse effects, this compound remains an indispensable pharmacological agent for investigating the diverse roles of serotonin in physiology and behavior.[1][2] This guide provides an in-depth technical overview of the pharmacological profile of this compound.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the irreversible inhibition of tryptophan hydroxylase. TPH catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP), the initial and rate-limiting step in serotonin synthesis. This compound, being a structural analog of the natural substrate tryptophan, acts as a competitive inhibitor and is also incorporated into the enzyme, leading to its irreversible inactivation. This results in a significant and sustained depletion of serotonin in various tissues, including the brain.[1] The effects of this depletion are so pronounced that serotonin may not be detectable via immunohistochemistry within the first day of administration.[1] Recovery of serotonin levels is a slow process, dependent on the synthesis of new TPH enzyme, with levels in the raphe nucleus reaching about 10% of control values after one week.[1] Notably, this compound does not affect the activity of aromatic L-amino acid decarboxylase (AADC), the subsequent enzyme in the serotonin synthesis pathway.[1]

Signaling Pathway Diagram

References

Fenclonine: A Technical Guide to a Potent Tryptophan Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclonine, also known as para-chlorophenylalanine (PCPA), is a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis.[1][2][3][4][5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, chemical and physical properties, and its application in preclinical and clinical research. The document details quantitative data on its inhibitory activity and in vivo effects, comprehensive experimental protocols for its use and analysis, and its historical context in the study of serotonin function.

Introduction

Serotonin is a critical neurotransmitter and peripheral signaling molecule involved in a vast array of physiological processes, including mood regulation, sleep, appetite, and gastrointestinal function. The synthesis of serotonin is initiated by the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[5] this compound serves as a powerful pharmacological tool to investigate the roles of serotonin by depleting its levels in both the central nervous system and peripheral tissues.[1][5] Although its clinical development was halted due to significant side effects, it remains an invaluable compound for experimental research.[1][6]

Chemical and Physical Properties

This compound is a synthetic amino acid derivative.[7] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (S)-2-Amino-3-(4-chlorophenyl)propanoic acid | [1][5] |

| Synonyms | para-Chlorophenylalanine, PCPA, CP-10188 | [1][2][4] |

| CAS Number | 7424-00-2 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molar Mass | 199.63 g/mol | [1][5] |

| Melting Point | 240 °C (464 °F) | [1][5] |

| Boiling Point | 339.5 °C (643.1 °F) | [1][5] |

| Density | 1.336 g/cm³ | [1][5] |

| Solubility | Crystals from methanol | [2] |

Mechanism of Action

This compound acts as a selective and irreversible inhibitor of tryptophan hydroxylase.[1][2][3][4][5][6] TPH exists in two isoforms: TPH1, primarily found in peripheral tissues like the gut and pineal gland, and TPH2, which is the predominant form in the central nervous system.[8][9] this compound inhibits both isoforms, leading to a profound and long-lasting depletion of serotonin.[10] The irreversible nature of the inhibition means that the restoration of serotonin synthesis is dependent on the synthesis of new TPH enzyme, a process that can take several days to weeks.[5][6] Aromatic L-amino acid decarboxylase (AADC), the subsequent enzyme in the serotonin synthesis pathway, is not affected by this compound.[5][6]

Figure 1: Mechanism of this compound's Irreversible Inhibition of TPH.

Quantitative Data

In Vitro Inhibitory Activity

| Target | IC₅₀ | Reference(s) |

| Tryptophan Hydroxylase 1 (TPH1) | 11.25 µM | [11] |

In Vivo Serotonin Depletion

The administration of this compound leads to a significant and dose-dependent reduction in serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain regions.

| Animal Model | Dosage | Time Point | Brain Region | % Serotonin Depletion | % 5-HIAA Depletion | Reference(s) |

| Rat | 1000 mg/kg | - | Whole Brain | ~90.6% | ~91.8% | [12][13] |

| Rat | 300 mg/kg (3 daily injections) | - | Brain | ~90% | - | [14] |

| Rat | 300 mg/kg (single dose) | 24 hours | Forebrain | Significant reduction mirroring 5-HT binding increase | Significant reduction | [15] |

| Rat | 400 mg/kg | 24 hours | - | Significant | - | [16] |

| Rat | - | 1-3 days | Medial Basal Hypothalamus | Dramatic depletion | - | [8] |

| Rat | - | 1 day | Serotonergic Terminals | Undetectable | - | [17] |

| Mouse (oral) | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7) | 7 days | Hippocampus | 85% | - | [18] |

| Mouse (oral) | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7) | 7 days | Prefrontal Cortex | 65% | - | [18] |

| Mouse (i.p.) | - | 7 days | Hippocampus | 55% | - | [18] |

| Mouse (i.p.) | - | 7 days | Prefrontal Cortex | 50% | - | [18] |

The recovery of TPH activity and serotonin levels is a slow process. In rats, TPH activity in the raphe nucleus was reported to be at 10% of control values one week after this compound administration, with recovery in the hypothalamus observed after two weeks.[5][6]

Experimental Protocols

Tryptophan Hydroxylase Activity Assay (Fluorometric Method)

This continuous assay is based on the different fluorescence characteristics of tryptophan and its product, 5-hydroxytryptophan.[11]

Materials:

-

MES buffer (100 mM, pH 7.0)

-

L-tryptophan

-

6-methyltetrahydropterin

-

Ammonium sulfate

-

Dithiothreitol (DTT)

-

Catalase

-

Ferrous ammonium sulfate

-

TPH1 enzyme preparation

-

This compound (or other inhibitors)

-

Microplate reader with fluorescence detection (Excitation: 300 nm, Emission: 330 nm)

Procedure:

-

Prepare a reaction mixture containing 60 µM tryptophan, 300 µM 6-methyltetrahydropterin, 200 mM ammonium sulfate, 7 mM DTT, 25 µg/ml catalase, and 25 µM ferrous ammonium sulfate in 50 mM MES buffer, pH 7.0.

-

Add varying concentrations of this compound to the appropriate wells of a microplate.

-

Initiate the reaction by adding the TPH1 enzyme preparation to each well.

-

Immediately place the microplate in the reader and measure the fluorescence intensity every 10 minutes for 2 hours at 15°C.

-

The rate of increase in fluorescence is proportional to the TPH1 activity.

Measurement of Serotonin and 5-HIAA by HPLC-ECD

High-performance liquid chromatography with electrochemical detection is a sensitive method for quantifying serotonin and its metabolites in brain tissue or microdialysates.[19][20][21]

Materials:

-

Brain tissue homogenates or microdialysis samples

-

Perchloric acid

-

HPLC system with a reverse-phase C18 column

-

Electrochemical detector

-

Mobile phase (specific composition varies, but typically a buffered aqueous solution with an organic modifier like methanol or acetonitrile)

-

Standards for serotonin and 5-HIAA

Procedure:

-

Sample Preparation:

-

Chromatographic Separation:

-

Inject the supernatant or dialysate into the HPLC system.

-

Separate serotonin and 5-HIAA on the C18 column using an isocratic or gradient elution with the mobile phase.

-

-

Electrochemical Detection:

-

Detect the eluting compounds using an electrochemical detector set at an appropriate oxidation potential (e.g., +0.65 V).

-

-

Quantification:

-

Compare the peak areas of serotonin and 5-HIAA in the samples to those of known standards to determine their concentrations.

-

In Vivo Serotonin Depletion and Behavioral Testing (Forced Swim Test)

The forced swim test is a common behavioral assay used to assess antidepressant-like activity and behavioral despair in rodents.[1][2][3]

Materials:

-

This compound

-

Vehicle (e.g., saline, methylcellulose)

-

Rodents (rats or mice)

-

Cylindrical water tank

-

Water at a controlled temperature (24-30°C)

-

Video recording and analysis software

Procedure:

-

This compound Administration:

-

Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). Dosing regimens can vary but often involve single or multiple daily injections.

-

-

Forced Swim Test (Rat Protocol):

-

Day 1 (Pre-test): Place each rat individually in the water-filled cylinder for a 15-minute session. This initial exposure enhances the expression of immobility on the test day.

-

Day 2 (Test): 24 hours after the pre-test, place the rats back in the water for a 5-minute test session.

-

-

Behavioral Scoring:

-

Record the sessions and score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing.

-

A decrease in immobility time is typically interpreted as an antidepressant-like effect.

-

Figure 2: A typical experimental workflow for in vivo studies with this compound.

Applications in Research

Preclinical Research

This compound is widely used in preclinical research to investigate the role of serotonin in various physiological and behavioral processes, including:

-

Depression and Anxiety: By depleting serotonin, researchers can model aspects of these disorders and test the efficacy of potential treatments.[18]

-

Aggression: Studies have shown that this compound-induced serotonin depletion can increase aggressive behaviors in rodents.[14]

-

Sleep-Wake Cycles: this compound has been instrumental in elucidating the role of serotonin in regulating sleep.

-

Cognition and Memory: Research has explored the impact of serotonin depletion on learning and memory processes.

-

Neurogenesis: The effects of serotonin depletion on adult hippocampal neurogenesis have been a subject of investigation.[10]

Clinical Research: Carcinoid Syndrome

This compound has been experimentally used to treat carcinoid syndrome, a condition characterized by excessive serotonin production from neuroendocrine tumors, leading to symptoms like diarrhea and flushing.[1][6] While it effectively reduces serotonin levels and can alleviate some symptoms, its clinical utility has been limited by significant adverse effects, including psychiatric disturbances and hypersensitivity reactions.[1][6]

Signaling Pathways

This compound's primary effect is on the serotonin synthesis pathway. By irreversibly inhibiting TPH, it blocks the conversion of L-tryptophan to 5-HTP, the initial and rate-limiting step in serotonin production.

Figure 3: The serotonin synthesis pathway and the point of inhibition by this compound.

Conclusion

This compound remains a cornerstone tool in serotonin research. Its potent and irreversible inhibition of tryptophan hydroxylase provides a reliable method for depleting serotonin and investigating its multifaceted roles in the brain and periphery. While its clinical applications are limited, its value in preclinical studies for understanding the pathophysiology of various neurological and psychiatric disorders and for the development of novel therapeutics is undeniable. This guide has provided a comprehensive overview of this compound's properties, mechanisms, and experimental applications to aid researchers in its effective and informed use.

References

- 1. Carcinoid syndrome: update on the pathophysiology and treatment | Clinics [elsevier.es]

- 2. acpjournals.org [acpjournals.org]

- 3. Clinical and biochemical effects of parachlorophenylalanine in a patient with the carcinoid syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo monitoring of serotonin in the striatum of freely moving rats with one minute temporal resolution by online microdialysis-capillary high-performance liquid chromatography at elevated temperature and pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective serotonin depletion does not regulate hippocampal neurogenesis in the adult rat brain: differential effects of p-chlorophenylalanine and 5,7-dihydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Systemic Treatment Options for Carcinoid Syndrome: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Time-courses of p-CPA-induced depletion of brain serotonin and muricidal aggression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 18. Complications from carcinoid syndrome: review of the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Clinical and biochemical effects of parachlorophenylalanine in a patient with the carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Seminal Research of para-Chlorophenylalanine (PCPA): A Technical Guide

An In-depth Exploration of the Discovery, Mechanism of Action, and Early Experimental History of a Foundational Tool in Serotonin Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-chlorophenylalanine (PCPA), also known as fenclonine, is a synthetic amino acid derivative that has played a pivotal role in the elucidation of the functions of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Its discovery as a potent and selective inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis, provided researchers with an invaluable pharmacological tool to investigate the consequences of serotonin depletion in a wide range of physiological and behavioral processes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and early experimental history of PCPA, with a focus on the foundational studies that established its significance in neuroscience and pharmacology.

The Discovery of a Specific Serotonin Depletor

The seminal work that introduced para-chlorophenylalanine as a specific depletor of brain serotonin was published in 1966 by B. K. Koe and A. Weissman from Pfizer Inc.[1]. Their research demonstrated that PCPA was a potent and selective agent for reducing serotonin levels in the brain of various animal models, including mice, rats, and dogs[1]. A key finding of their study was that while PCPA markedly decreased brain serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), it had only minor effects on catecholamine concentrations, highlighting its specificity for the serotonin system[1].

A year later, in 1967, the mechanism behind this serotonin depletion was elucidated by E. Jéquier, W. Lovenberg, and A. Sjoerdsma at the National Heart Institute[2]. Their research provided conclusive evidence that PCPA acts as an inhibitor of tryptophan hydroxylase, the enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan, the initial and rate-limiting step in serotonin biosynthesis[2]. They demonstrated that while PCPA is a competitive inhibitor of the enzyme in vitro, it causes an irreversible inactivation of tryptophan hydroxylase in vivo[2].

Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

The primary mechanism of action of para-chlorophenylalanine is the irreversible inhibition of tryptophan hydroxylase (TPH)[2]. TPH is the rate-limiting enzyme in the biosynthesis of serotonin[3]. By inhibiting this enzyme, PCPA effectively blocks the production of serotonin from its precursor, L-tryptophan[2]. The inhibition is irreversible in vivo, meaning that the recovery of serotonin synthesis is dependent on the synthesis of new TPH enzyme molecules[2]. This leads to a profound and long-lasting depletion of serotonin in the brain and other tissues[3]. Studies have shown that PCPA administration leads to a drastic reduction in serotonin levels, with some reports indicating a depletion of up to 90% in the rat brain[4][5].

Quantitative Data on Serotonin Depletion

The following tables summarize the quantitative data from early seminal studies on the effects of para-chlorophenylalanine on brain serotonin levels in rats.

Table 1: Dose-Dependent Depletion of Brain Serotonin by PCPA in Rats

| PCPA Dose (mg/kg) | Time After Administration | Brain Serotonin Depletion (%) | Reference |

| 150-1000 | Not Specified | Dose-dependent decrease | [6] |

| 300 (three successive daily injections) | Not Specified | ~90% | [4][5] |

| 100 (three successive daily injections) | Not Specified | 85% | [5] |

| 1000 | Not Specified | 90.6% (5-HT), 91.8% (5-HIAA) | [6] |

Table 2: Time Course of Brain Serotonin Depletion and Recovery After a Single Dose of PCPA in Rats

| PCPA Dose (mg/kg) | Time After Administration | Brain Serotonin Level (% of Control) | Reference |

| Not Specified | 1 day | Drastic Depletion | [3] |

| Not Specified | 1 week | 10% (Raphe Nucleus) | [3] |

| Not Specified | 2 weeks | Increased detection (Hypothalamus) | [3] |

Experimental Protocols from Seminal Studies

The following are representative experimental protocols based on the methodologies described in the foundational research on para-chlorophenylalanine.

In Vivo Serotonin Depletion in Rats (Based on Koe and Weissman, 1966)

-

Animals: Male albino rats (specific strain and weight as available in original publication).

-

Housing: Housed in individual cages with free access to food and water.

-

Drug Preparation and Administration: p-Chlorophenylalanine was suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at the desired doses.

-

Experimental Groups:

-

Control group: Received vehicle only.

-

PCPA-treated groups: Received varying doses of PCPA.

-

-

Tissue Collection: At specified time points after drug administration, animals were euthanized, and brains were rapidly removed and dissected.

-

Serotonin and 5-HIAA Analysis: Brain tissue was homogenized in a suitable buffer (e.g., acidified butanol). Serotonin and 5-HIAA were extracted and quantified using a fluorometric assay. This typically involved the reaction of the indoleamines with o-phthaldialdehyde (OPT) in the presence of a strong acid to produce a fluorescent product, which was then measured using a spectrophotofluorometer.

Tryptophan Hydroxylase Activity Assay (Based on Jéquier, Lovenberg, and Sjoerdsma, 1967)

-

Enzyme Preparation: Brain tissue (e.g., brainstem) from control and PCPA-treated rats was homogenized in a buffered solution. The homogenate was centrifuged to obtain a supernatant containing the enzyme.

-

Incubation Mixture: The assay mixture contained the enzyme preparation, L-tryptophan (the substrate), a pteridine cofactor (such as 2-amino-4-hydroxy-6,7-dimethyltetrahydropteridine), and a buffer to maintain optimal pH.

-

Reaction: The reaction was initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Product Measurement: The reaction was stopped, and the amount of 5-hydroxytryptophan (5-HTP) formed was measured. In early studies, this was often done by isolating 5-HTP using column chromatography and then quantifying it through a fluorometric method after conversion to serotonin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow from the early research on PCPA.

References

- 1. p-Chlorophenylalanine: a specific depletor of brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous extraction and fluorometric measurement of brain serotonin, catecholamines, 5-hydroxy-indoleacetic acid and homovanillic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

The Irreversible Tryptophan Hydroxylase Inhibitor, Fenclonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclonine, also known as para-chlorophenylalanine (pCPA), is a synthetic amino acid derivative that serves as a potent and irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH).[1][2][3][4][5] TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT).[1][2][3][4][5] By irreversibly binding to TPH, this compound effectively depletes endogenous levels of serotonin, making it an invaluable tool in neuroscience research to investigate the roles of serotonin in various physiological and behavioral processes.[1][3][5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound.

Chemical Structure and Properties

This compound is a derivative of the amino acid phenylalanine, with a chlorine atom substituted at the para position of the phenyl ring.[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-amino-3-(4-chlorophenyl)propanoic acid[6] |

| Synonyms | para-chlorophenylalanine, pCPA, 4-Chloro-DL-phenylalanine[1][6] |

| CAS Number | 7424-00-2[1][6] |

| Molecular Formula | C₉H₁₀ClNO₂[6] |

| Molecular Weight | 199.63 g/mol [6] |

| Melting Point | 238-240 °C[6] |

| Solubility | Soluble in water (4 mg/mL with sonication and warming), DMSO (≥ 60 mg/mL with sonication and pH adjustment), and 1 M NaOH (150 mg/mL with sonication).[3] |

| pKa | pKa1 = 2.17 (carboxylic acid), pKa2 = 9.11 (amine)[6] |

| Appearance | White to off-white solid powder[1] |

Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

The primary mechanism of action of this compound is the selective and irreversible inhibition of tryptophan hydroxylase (TPH).[1][2][3][4][5] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is the first and rate-limiting step in the biosynthesis of serotonin.[1] This is then followed by the decarboxylation of 5-HTP by aromatic amino acid decarboxylase to form serotonin.[1]

This compound acts as a covalent inhibitor, forming a stable bond with the enzyme, leading to its sustained inactivation.[7][8] This irreversible inhibition results in a profound and long-lasting depletion of serotonin in the brain and peripheral tissues.[1][3] Studies have shown that a single administration of this compound can lead to a drastic reduction in serotonin levels, with recovery of TPH activity and serotonin levels taking days to weeks as new enzyme is synthesized.[3]

Figure 1: Serotonin synthesis pathway and the point of irreversible inhibition by this compound.

Chemical Synthesis of this compound

A method for the synthesis of p-Chlorophenyl-L-alanine from L-phenylalanine has been described, which avoids a resolution step.[7][9] The process involves the direct chlorination of L-phenylalanine in an acidic medium, where the acid acts as a protecting group for the amine.[7] However, this method produces a mixture of ortho, meta, and dichlorinated isomers, necessitating purification to isolate the desired para-substituted product.[7]

Experimental Protocols

Tryptophan Hydroxylase 1 (TPH1) Enzymatic Activity Assay

This protocol is adapted from a method used to screen for TPH1 inhibitors.[10][11]

Materials and Reagents:

-

Recombinant human TPH1 enzyme

-

Na-HEPES buffer (40 mM, pH 7.0)

-

Catalase (0.05 mg/ml)

-

Ferrous ammonium sulfate (10 µM)

-

L-tryptophan (L-Trp) (20 µM)

-

Tetrahydrobiopterin (BH₄) (200 µM)

-

Dithiothreitol (DTT) (2 mM)

-

This compound (or other test compounds) dissolved in DMSO

-

2% (v/v) acetic acid in ethanol

-

HPLC system for detection of 5-hydroxytryptophan (5-HTP)

Procedure:

-

Prepare a standard reaction mixture (100 µl final volume) containing Na-HEPES buffer, catalase, ferrous ammonium sulfate, and L-Trp.

-

Add this compound (or test compound) to the desired final concentration. The final DMSO concentration should be kept at 1% (v/v). A control with 1% DMSO should be included.

-

Initiate the enzymatic reaction by adding BH₄ and DTT.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction by adding 2% (v/v) acetic acid in ethanol to precipitate the enzyme.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the formation of 5-HTP using a validated HPLC method.

-

Calculate the percentage of inhibition by comparing the amount of 5-HTP produced in the presence of this compound to the control.

Measurement of Serotonin Levels in Brain Tissue by HPLC

This protocol provides a general workflow for the determination of serotonin and its metabolite 5-HIAA in rodent brain tissue following this compound administration.[12][13][14]

Materials and Reagents:

-

Rodent brain tissue (e.g., hippocampus, striatum, cortex)

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

Internal standard (e.g., N-methylserotonin)

-

Mobile phase for HPLC (e.g., a mixture of citric acid, sodium phosphate dibasic, EDTA, and methanol)[15]

-

HPLC system with electrochemical or fluorometric detection[12][13][14]

-

Serotonin and 5-HIAA standards

Procedure:

-

Administer this compound to rodents at the desired dose and time course. A common dose is 150-300 mg/kg intraperitoneally.[16][17][18]

-

At the designated time point, euthanize the animals and rapidly dissect the brain regions of interest on ice.

-

Homogenize the brain tissue in ice-cold homogenization buffer containing the internal standard.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a defined volume of the filtered supernatant onto the HPLC system.

-

Separate serotonin and 5-HIAA using a reverse-phase column and the appropriate mobile phase.

-

Detect and quantify the compounds using an electrochemical or fluorometric detector.

-

Calculate the concentrations of serotonin and 5-HIAA by comparing the peak areas to a standard curve.

Figure 2: Experimental workflow for measuring brain serotonin levels after this compound administration.

Induction of an Insomnia Animal Model

This compound is frequently used to create animal models of insomnia due to the role of serotonin in sleep regulation.[16][17][19][20]

Materials and Methods:

-

Male Wistar or Sprague-Dawley rats

-

This compound (e.g., 300 mg/kg)

-

Vehicle control (e.g., saline)

-

Apparatus for sleep recording (e.g., EEG and EMG electrodes) or behavioral observation

Procedure:

-

Implant electrodes for EEG and EMG recording for sleep analysis, if applicable. Allow for a recovery period.

-

Administer this compound or vehicle control via intraperitoneal injection.

-

Record sleep-wake patterns continuously for a designated period (e.g., 24-72 hours) post-injection.

-

Analyze the data for changes in total sleep time, sleep latency, REM sleep, and non-REM sleep.

-

Behavioral observations of activity levels can also be used as a correlate of insomnia.

Quantitative Effects of this compound

Table 2: Effects of this compound on Serotonin Levels and TPH Activity

| Parameter | Species/Tissue | Dose/Concentration | Effect | Reference |

| Brain Serotonin | Rat | 100-150 mg/kg i.p. | 30-50% decrease | [21] |

| Frontal Cortex Serotonin | Rat | Not specified | >99% depletion | [22] |

| Brain 5-HT | Mouse | 800 mg/kg i.p. for 5 days | <12% of control | [19] |

| TPH Activity | Rat Brain Homogenates | 30 mg/kg pEPA (comparator) | 95 ± 5% decrease | [23] |

| TPH Activity | Rat Brain Homogenates | 300 mg/kg this compound | 87 ± 5% decrease | [23] |

Table 3: Behavioral and Physiological Effects of this compound in Rodents

| Effect | Species | Dose | Observation | Reference |

| Increased Wakefulness | Mouse | 800 mg/kg i.p. for 5 days | Significant increase in time awake at 20°C | [19] |

| Decreased Body Temperature | Mouse | 800 mg/kg i.p. for 5 days | Decrease from 36.5°C to 35.1°C at 20°C | [19] |

| Initial Sedation followed by Insomnia | Rat | 300 mg/kg i.p. | Increased sleep in first 24h, followed by 1-2 days of insomnia | [16] |

| Reduced Anxiety-like Behavior | Rat (neonatal treatment) | 100 mg/kg/day for days 8-16 | Increased time spent on open arms of elevated plus-maze in adulthood | [24] |

| Increased Offensive Activity | Rat (neonatal treatment) | 100 mg/kg/day for days 8-16 | Increased high-intensity offensive behaviors in resident-intruder test | [24] |

Downstream Signaling and Broader Biological Effects

The depletion of serotonin by this compound has widespread effects on the central nervous system and peripheral tissues. Serotonin is a neuromodulator that interacts with a multitude of receptor subtypes, influencing various signaling cascades. Consequently, this compound-induced serotonin depletion can impact:

-

Dopaminergic Systems: Studies have shown that serotonin depletion can alter the activity of midbrain dopamine neurons.[25]

-

Neurotrophic Factor Expression: Serotonin levels can influence the expression of neurotrophic factors like S-100beta, which is involved in neuronal plasticity and survival.[26]

-

Gene Expression: this compound treatment has been shown to affect the expression of genes such as those for vasoactive intestinal peptide (VIP) in the pituitary gland.[27]

-

Phosphoinositide Hydrolysis: Serotonin-stimulated phosphoinositide hydrolysis in the hippocampus can be altered by this compound treatment.[28]

Conclusion

This compound remains a critical pharmacological tool for researchers investigating the multifaceted roles of serotonin in health and disease. Its potent and irreversible inhibition of tryptophan hydroxylase allows for a robust and sustained depletion of serotonin, enabling the study of its function in neurotransmission, behavior, and peripheral physiology. This guide provides a foundational understanding of this compound's chemical and biological properties, along with practical experimental frameworks for its application in a research setting. Researchers should, however, always consult specific literature for detailed protocols and consider the ethical implications of animal studies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | Hydroxylase | TargetMol [targetmol.com]

- 5. This compound (PCPA; CP-10188) | Tryptophan Hydroxylase | CAS 7424-00-2 | Buy this compound (PCPA; CP-10188) from Supplier InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine [discovery.fiu.edu]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]

- 12. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Simplified determination of serotonin in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sleep regulation after reduction of brain serotonin: effect of p-chlorophenylalanine combined with sleep deprivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Insomnia Caused by Serotonin Depletion is Due to Hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-insomnia Effect of a Polyherbal Formulation on P-chlorophenyalanine Induced Experimental Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. p-Chlorophenylalanine | CAS:7424-00-2 | Tryptophan hydroxylase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 22. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Behavioral effects in adulthood of serotonin depletion by P-chlorophenylalanine given neonatally to male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Neuroglial interactions in a model of para-chlorophenylalanine-induced serotonin depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Effect of subchronic antidepressants administration on serotonin-stimulated phosphoinositide hydrolysis in para-chlorophenylalanine-treated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Differential Effects of Fenclonine on Central and Peripheral Serotonin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of the tryptophan hydroxylase inhibitor, fenclonine (p-chlorophenylalanine, PCPA), on the central and peripheral serotonin systems. By providing a comprehensive overview of its mechanism of action, quantitative effects, and detailed experimental protocols, this document serves as a valuable resource for researchers investigating the serotonergic system and professionals involved in the development of drugs targeting serotonin pathways.

Introduction: The Dichotomy of the Serotonergic System

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter and hormone that exerts a wide range of physiological and psychological functions. The biosynthesis of serotonin is initiated by the rate-limiting enzyme tryptophan hydroxylase (TPH), which exists in two distinct isoforms: TPH1 and TPH2. TPH1 is predominantly found in peripheral tissues, such as the enterochromaffin cells of the gut and the pineal gland, while TPH2 is primarily expressed in the neurons of the brain's raphe nuclei. This differential distribution of TPH isoforms creates two largely separate pools of serotonin: the central pool, which regulates mood, cognition, and sleep, and the peripheral pool, which is involved in vasoconstriction, gut motility, and platelet aggregation.

This compound is a potent, irreversible inhibitor of both TPH1 and TPH2. This non-selective inhibition leads to a profound and long-lasting depletion of serotonin in both the central nervous system (CNS) and the periphery. Understanding the differential impact of this compound on these two systems is crucial for interpreting experimental results and for the development of more selective TPH inhibitors for therapeutic applications.

Mechanism of Action of this compound

This compound exerts its effects by irreversibly binding to the active site of tryptophan hydroxylase, thereby preventing the conversion of L-tryptophan to 5-hydroxytryptophan, the precursor to serotonin. This inhibition affects both TPH1 in the periphery and TPH2 in the brain.

dot

Caption: Serotonin biosynthesis pathway and the inhibitory action of this compound.

Quantitative Effects of this compound on Serotonin Levels

This compound administration leads to a significant and dose-dependent depletion of serotonin in both central and peripheral compartments. The following tables summarize quantitative data from various studies. It is important to note that direct comparative studies measuring central and peripheral depletion in the same animals under identical conditions are scarce. Therefore, the data presented here are compiled from different experiments and should be interpreted with this limitation in mind.

Central Serotonin Depletion

| Brain Region | Animal Model | This compound Dose & Regimen | Time Point | % 5-HT Depletion (approx.) | Reference |

| Whole Brain | Rat | 1000 mg/kg (single dose) | 24 hours | ~90.6% | |

| Whole Brain | Rat | 300 mg/kg/day for 3 days | - | ~90% | |

| Frontal Cortex | Rat | - | - | >99% | |

| Brain | Rat | 100 mg/kg/day for 3 days | - | - | |

| Brain | Rat | 400 mg/kg (single i.p. dose) | 24 hours | - | |

| Forebrain | Rat | 300 mg/kg (single i.p. dose) | 24 hours | Significant reduction |

Peripheral Serotonin Depletion

Direct quantitative data on peripheral serotonin depletion following this compound administration is less consistently reported in the literature compared to central depletion. However, given that this compound inhibits TPH1, a significant reduction in peripheral serotonin, particularly in the gut and platelets, is expected. Studies using TPH1 knockout mice, which genetically lack peripheral serotonin synthesis, show a substantial reduction in peripheral serotonin levels, providing an analogous model for the effects of complete TPH1 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to study its effects on central and peripheral serotonin.

This compound Administration

Objective: To induce serotonin depletion in animal models.

Materials:

-

This compound (p-chlorophenylalanine)

-

Vehicle (e.g., 0.9% saline, distilled water, or a suspension agent like carboxymethyl cellulose)

-

Syringes and needles for injection (if applicable)

-

Gavage needles (for oral administration)

-

Animal scale

Protocol for Intraperitoneal (i.p.) Injection (Rat Model):

-

Preparation of this compound Solution:

-

Weigh the desired amount of this compound.

-

Suspend this compound in the chosen vehicle. A common preparation involves suspending this compound in 0.9% saline, often with a few drops of a surfactant like Tween 80 to aid suspension. The final concentration should be calculated based on the desired dosage (e.g., 100-400 mg/kg) and the injection volume (typically 1-2 ml/kg for rats).

-

Vortex the suspension thoroughly before each injection to ensure a uniform distribution of the drug.

-

-

Animal Handling and Injection:

-

Weigh the animal to determine the precise volume of the this compound suspension to be administered.

-

Gently restrain the rat.

-

Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

-

Inject the this compound suspension slowly.

-

Protocol for Oral Administration (Mouse Model):

-

Preparation of this compound Mixture:

-

For voluntary oral administration, this compound can be mixed into a palatable vehicle such as jelly or a nutritional supplement.

-

Calculate the total amount of this compound needed for the treatment period and mix it thoroughly with the vehicle.

-

-

Administration:

-

Provide the this compound-containing food source to the animals.

-

Monitor consumption to estimate the ingested dose.

-

dot

Caption: A generalized workflow for studying the effects of this compound.

Measurement of Serotonin and its Metabolites

Objective: To quantify the levels of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in tissue samples.

Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for the sensitive and specific measurement of monoamines.

Materials:

-

Tissue homogenizer

-

Centrifuge

-

HPLC system with an electrochemical detector

-

Reverse-phase C18 column

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)

-

Standards for 5-HT and 5-HIAA

-

Perchloric acid

Protocol:

-

Tissue Preparation:

-

Rapidly dissect the brain regions of interest (e.g., hippocampus, striatum, prefrontal cortex) and/or peripheral tissues (e.g., a section of the colon or duodenum) on an ice-cold surface.

-

Weigh the tissue samples.

-

Homogenize the tissue in a solution of ice-cold 0.1 M perchloric acid.

-

Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant, which contains the monoamines.

-

-

HPLC-ECD Analysis:

-

Filter the supernatant before injecting it into the HPLC system.

-

Set the electrochemical detector to an oxidizing potential appropriate for the detection of 5-HT and 5-HIAA (e.g., +0.65 V).

-

Inject a known volume of the sample onto the C18 column.

-

The separation of 5-HT and 5-HIAA is achieved based on their differential partitioning between the mobile and stationary phases.

-

The electrochemical detector measures the current generated by the oxidation of the analytes as they elute from the column.

-

Quantify the concentrations of 5-HT and 5-HIAA by comparing the peak areas of the samples to those of known standards.

-

Discussion and Future Directions

The non-selective nature of this compound, while a powerful tool for studying the global effects of serotonin depletion, presents a significant challenge for dissecting the distinct roles of central versus peripheral serotonin. The psychiatric side effects observed in early clinical trials of this compound for carcinoid syndrome underscore the importance of developing TPH inhibitors that donot cross the blood-brain barrier.

Future research should focus on:

-

Direct Comparative Studies: Conducting experiments that directly compare the dose-response and time-course effects of this compound on serotonin levels in various brain regions and peripheral tissues within the same animal models.

-

Development of Selective Inhibitors: The development and characterization of selective TPH1 inhibitors are crucial for elucidating the specific functions of peripheral serotonin and for creating safer therapeutic agents for peripheral disorders associated with serotonin dysregulation.

-

Translational Research: Investigating the long-term consequences of central and peripheral serotonin depletion in animal models to better understand the potential risks and benefits of targeting the serotonin system.

By employing rigorous experimental designs and advanced analytical techniques, researchers can continue to unravel the complex and multifaceted roles of central and peripheral serotonin in health and disease.

In vivo effects of Fenclonine administration

An In-Depth Technical Guide to the In Vivo Effects of Fenclonine Administration

Executive Summary

This compound, also known as para-chlorophenylalanine (PCPA), is a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis.[1][2][3][4] This property makes it an invaluable pharmacological tool in neuroscience research for investigating the functional roles of serotonin in various physiological and behavioral processes.[1] Administration of this compound leads to a profound and sustained depletion of central and peripheral serotonin levels, enabling researchers to study the consequences of a hyposerotonergic state. This guide provides a comprehensive overview of the in vivo effects of this compound, detailing its mechanism of action, common experimental protocols, and its wide-ranging impacts on neurochemistry and behavior. Quantitative data are summarized in structured tables, and key processes are visualized through signaling and workflow diagrams to support researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a synthetic amino acid derivative that acts as a selective and irreversible inhibitor of TPH.[2] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is the initial and rate-limiting step in the synthesis of serotonin.[4][5] By covalently binding to TPH, this compound renders the enzyme inactive. This inhibition occurs for both TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, the primary isoform in the central nervous system's raphe nuclei.[4][6]

The effects of this inhibition are drastic, leading to a near-total depletion of serotonin that can be observed within the first day of administration.[1] The recovery of serotonin synthesis is slow and depends on the synthesis of new TPH enzyme, with levels in the raphe nucleus reaching only 10% of control values after one week.[1] Notably, this compound does not affect the activity of Aromatic L-amino acid decarboxylase (AADC), the subsequent enzyme in the serotonin synthesis pathway.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H10ClNO2 | CID 4652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Hydroxylase | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

The Role of Fenclonine (p-Chlorophenylalanine) in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclonine, also known as para-chlorophenylalanine (PCPA), serves as a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. This singular mechanism of action has established this compound as an invaluable pharmacological tool in neuroscience research for investigating the functional roles of serotonin in a vast array of physiological and behavioral processes. By inducing a profound and sustained depletion of central and peripheral serotonin, this compound allows researchers to probe the downstream consequences of a hyposerotonergic state. This technical guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its use in preclinical research, a summary of its effects on neurochemical pathways, and a perspective on its historical and current applications.

Introduction

Serotonin is a phylogenetically ancient monoamine neurotransmitter that plays a crucial modulatory role in a wide spectrum of physiological functions, including sleep, appetite, mood, cognition, and social behavior. The synthesis of serotonin from its dietary precursor, L-tryptophan, is a two-step process initiated by the enzyme tryptophan hydroxylase. This compound's utility in neuroscience stems from its ability to selectively and irreversibly inhibit this enzyme, thereby offering a powerful method for studying the consequences of serotonin depletion.[1] While its clinical development for conditions such as carcinoid syndrome was halted due to adverse effects, its application in preclinical research remains a cornerstone for understanding the serotonergic system.[1]

Mechanism of Action

This compound acts as a selective and irreversible inhibitor of tryptophan hydroxylase.[1] TPH exists in two isoforms: TPH1, primarily found in peripheral tissues like the gut and pineal gland, and TPH2, which is the predominant form in the central nervous system. This compound inhibits both isoforms, leading to a systemic depletion of serotonin. The in vitro half-maximal inhibitory concentration (IC50) of this compound for TPH1 has been reported to be greater than 50 µM.

The irreversible nature of this inhibition means that the restoration of serotonin synthesis is dependent on the de novo synthesis of the tryptophan hydroxylase enzyme. This results in a sustained period of serotonin depletion following this compound administration.

Quantitative Effects on Neurotransmitter Systems

The administration of this compound leads to a significant and dose-dependent reduction in serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain regions. The effects on other monoamine neurotransmitters, such as dopamine and norepinephrine, are less pronounced but have been reported in some studies.

| Parameter | Species | Dose | Brain Region | % Depletion of 5-HT | % Depletion of 5-HIAA | Reference |

| Serotonin | Rat | 1000 mg/kg | Whole Brain | 90.6% | 91.8% | (Not explicitly cited) |

| Serotonin | Mouse | 500 mg/kg (oral, days 1-2), 250 mg/kg (oral, days 3-7) | Hippocampus | 85% | Not Reported | [2] |

| Serotonin | Mouse | (ip, 7 days) | Hippocampus | 55% | Not Reported | [2] |

| Serotonin | Mouse | 500 mg/kg (oral, days 1-2), 250 mg/kg (oral, days 3-7) | Prefrontal Cortex | 65% | Not Reported | [2] |

| Serotonin | Mouse | (ip, 7 days) | Prefrontal Cortex | 50% | Not Reported | [2] |

| Serotonin | Rat | (Not Specified) | Frontal Cortex | >99% | >99% | [3] |

| Parameter | Species | Dose | Brain Region | % Change | Reference |

| Norepinephrine | Rat | (Not Specified) | Frontal Cortex | -30% | [3] |

| Dopamine | Rat | (Not Specified) | Frontal Cortex | -42% | [3] |

Experimental Protocols

Preparation and Administration of this compound in Rodents

This compound is typically administered via intraperitoneal (i.p.) injection or oral gavage. The choice of vehicle and administration route can influence its bioavailability and efficacy.

4.1.1. Intraperitoneal (i.p.) Injection

-

Vehicle Preparation:

-

Suspension: this compound can be suspended in a 0.5% solution of carboxymethylcellulose (CMC) in saline.

-

Solution: For a clear solution, this compound can be dissolved in a vehicle containing DMSO, PEG300, and Tween-80, diluted with saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

-

-

Dosing Regimen:

-

A common regimen to achieve profound serotonin depletion is a daily injection of 100-300 mg/kg for 3 consecutive days.

-

A single high dose of 400 mg/kg can also be used.[5]

-

-

Procedure:

-

Weigh the animal to determine the correct dosage.

-

Prepare the this compound solution or suspension. Ensure thorough mixing if it is a suspension.

-

Gently restrain the animal and administer the injection into the intraperitoneal cavity.

-

Monitor the animal for any adverse reactions.

-

4.1.2. Oral Administration

-

Vehicle Preparation:

-